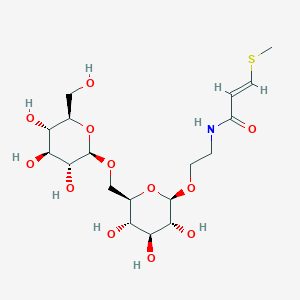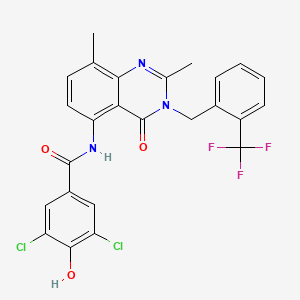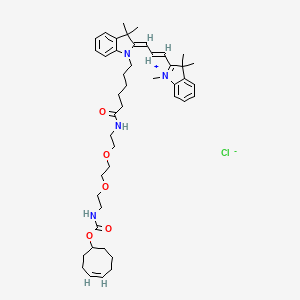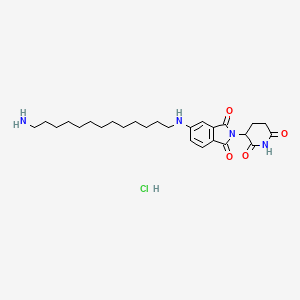
Pomalidomide-5-C13-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C13-NH2 (hydrochloride) is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is specifically designed to act as a ligand for the E3 ubiquitin ligase cereblon, which is involved in the targeted degradation of proteins. Pomalidomide-5-C13-NH2 (hydrochloride) is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C13-NH2 (hydrochloride) involves several steps, starting from pomalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Pomalidomide-5-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Pomalidomide-5-C13-NH2 (hydrochloride), which can be used in further research and development of PROTACs .
Scientific Research Applications
Pomalidomide-5-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Pomalidomide-5-C13-NH2 (hydrochloride) exerts its effects by binding to the E3 ubiquitin ligase cereblon. This binding recruits cereblon to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells .
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-C3-NH2 (hydrochloride)
- Pomalidomide-PEG1-NH2 (hydrochloride)
- Pomalidomide-PEG3-NH2 (hydrochloride)
Uniqueness
Pomalidomide-5-C13-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide distinct binding properties and reactivity. This uniqueness makes it particularly useful in the development of PROTACs with specific target protein degradation profiles .
Properties
Molecular Formula |
C26H39ClN4O4 |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
5-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H |
InChI Key |
GXFXEOLNJJHBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


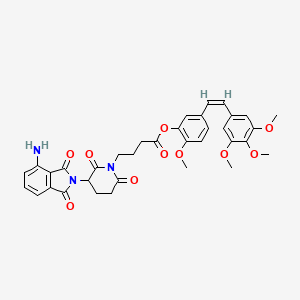

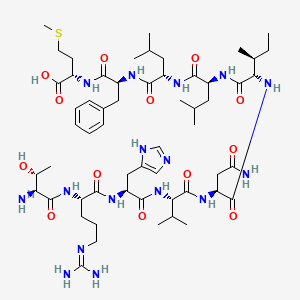
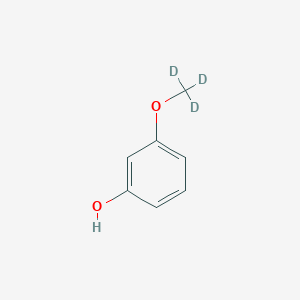
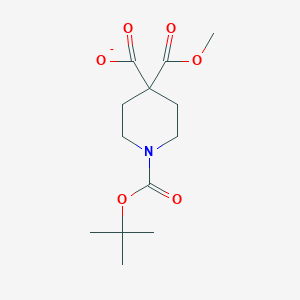

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
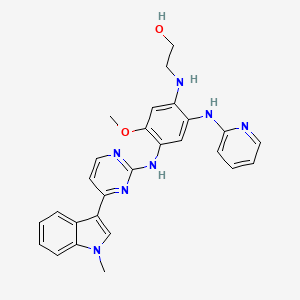

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
